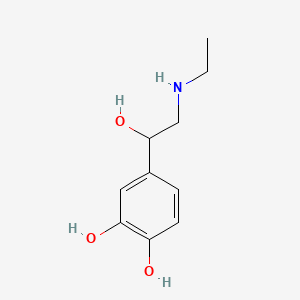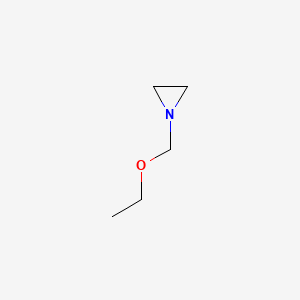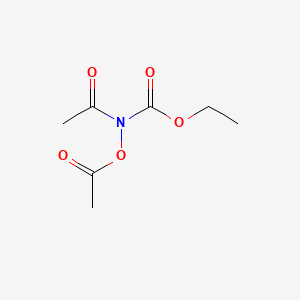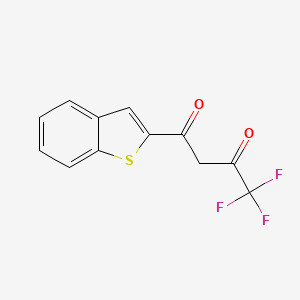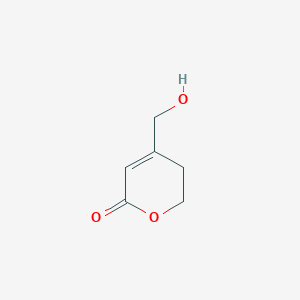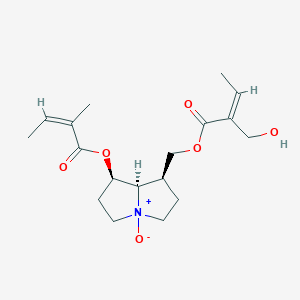
Sarracine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sarracine N-oxide can be synthesized through the oxidation of its parent compound, Sarracine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the N-oxide product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch reactors . The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
化学反应分析
Types of Reactions
Sarracine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium perborate in acetic acid.
Reduction: Sodium borohydride and other mild reducing agents.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced forms of Sarracine, and substituted pyrrolizidine alkaloids .
科学研究应用
Sarracine N-oxide has several applications in scientific research, including:
作用机制
The mechanism of action of Sarracine N-oxide involves its interaction with cellular targets and pathways. The N-oxide group is known for its redox reactivity, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells . This oxidative stress can induce apoptosis in cancer cells, making this compound a potential anticancer agent . Additionally, the compound’s ability to form strong hydrogen bonds and its polar nature contribute to its biological activity .
相似化合物的比较
Sarracine N-oxide can be compared with other similar pyrrolizidine alkaloids, such as:
Punctanecine: (CAS#145204-91-7)
Sarracine: (CAS#2492-09-3)
Neosarracine: (CAS#136173-26-7)
Racemodine: (CAS#147554-28-7)
Neosarranicine: (CAS#136173-27-8)
Sarranicine: (CAS#136173-25-6)
Scorpioidine: (CAS#80405-18-1)
7-Acetylscorpioidine: (CAS#80405-17-0)
Anadoline N-oxide: (CAS#28513-29-3)
These compounds share structural similarities with this compound but differ in their functional groups and physicochemical properties.
属性
分子式 |
C18H27NO6 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5-/t14-,15-,16-,19?/m1/s1 |
InChI 键 |
MUIDVKVQYZTVRF-SSUMPPNJSA-N |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO)[O-] |
规范 SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


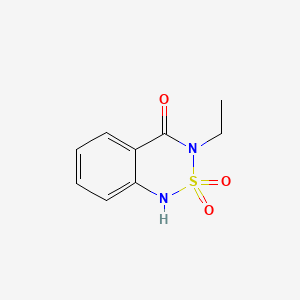
![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)
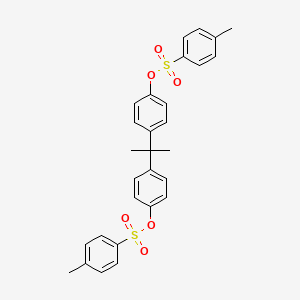
silane](/img/structure/B14752059.png)
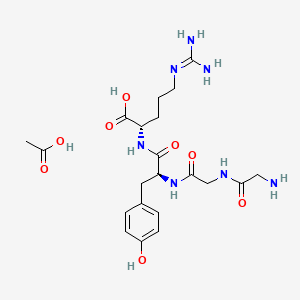
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
